Ethyl S-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate Ethyl S-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate
Brand Name: Vulcanchem
CAS No.: 1076263-39-2
VCID: VC0431175
InChI: InChI=1S/C15H17IN2O4S/c1-2-22-15(21)11(17)8-23-12-7-13(19)18(14(12)20)10-5-3-9(16)4-6-10/h3-6,11-12H,2,7-8,17H2,1H3
SMILES: CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC=C(C=C2)I)N
Molecular Formula: C15H17IN2O4S
Molecular Weight: 448.3g/mol

Ethyl S-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate

CAS No.: 1076263-39-2

Main Products

VCID: VC0431175

Molecular Formula: C15H17IN2O4S

Molecular Weight: 448.3g/mol

Ethyl S-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate - 1076263-39-2

CAS No. 1076263-39-2
Product Name Ethyl S-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate
Molecular Formula C15H17IN2O4S
Molecular Weight 448.3g/mol
IUPAC Name ethyl 2-amino-3-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate
Standard InChI InChI=1S/C15H17IN2O4S/c1-2-22-15(21)11(17)8-23-12-7-13(19)18(14(12)20)10-5-3-9(16)4-6-10/h3-6,11-12H,2,7-8,17H2,1H3
Standard InChIKey NXQCKDNMDMGVKK-UHFFFAOYSA-N
SMILES CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC=C(C=C2)I)N
Canonical SMILES CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC=C(C=C2)I)N
PubChem Compound 4027129
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator